4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
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Overview
Description
4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrazole and sulfonyl groups. Common reagents used include various alkylating agents, sulfonyl chlorides, and pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features additional nitrogen atoms in the ring structure.
Uniqueness
4,5-dimethyl-6-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness can make it particularly valuable in certain research and industrial applications.
Properties
Molecular Formula |
C18H25N5O3S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-2-(1-methylpyrazol-4-yl)sulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C18H25N5O3S/c1-13-14(2)19-12-20-17(13)26-11-18-6-4-5-15(18)8-23(10-18)27(24,25)16-7-21-22(3)9-16/h7,9,12,15H,4-6,8,10-11H2,1-3H3 |
InChI Key |
OQKCLCOOMPRJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(N=C4)C)C |
Origin of Product |
United States |
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